

Pioneering Stereochemical Control in Asymmetric Reactions of 4-Decyne and its Analogs

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Compound of Interest

Compound Name: 4-Decyne

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The precise control of stereochemistry in chemical reactions is paramount for the synthesis of complex molecules, particularly in the realm of drug development and materials science. The internal alkyne **4-decyne**, with its symmetrical dialkyl structure, presents a unique substrate for asymmetric synthesis, where the introduction of chirality can lead to valuable building blocks. While specific literature detailing the asymmetric functionalization of **4-decyne** is limited, a comprehensive understanding can be built by examining analogous reactions with other symmetrical and unsymmetrical internal alkynes. This guide provides a comparative overview of key asymmetric transformations applicable to such substrates, offering insights into potential stereochemical outcomes and experimental strategies for **4-decyne**.

Asymmetric Hydroboration/Hydrogenation of Internal Alkynes

A powerful one-pot strategy for the conversion of internal alkynes to chiral secondary organoboronates is the cobalt-catalyzed asymmetric sequential hydroboration/hydrogenation. This method offers high regio- and enantioselectivity, yielding versatile intermediates for further synthetic transformations.

Table 1: Cobalt-Catalyzed Asymmetric Hydroboration/Hydrogenation of Internal Alkynes[1][2]

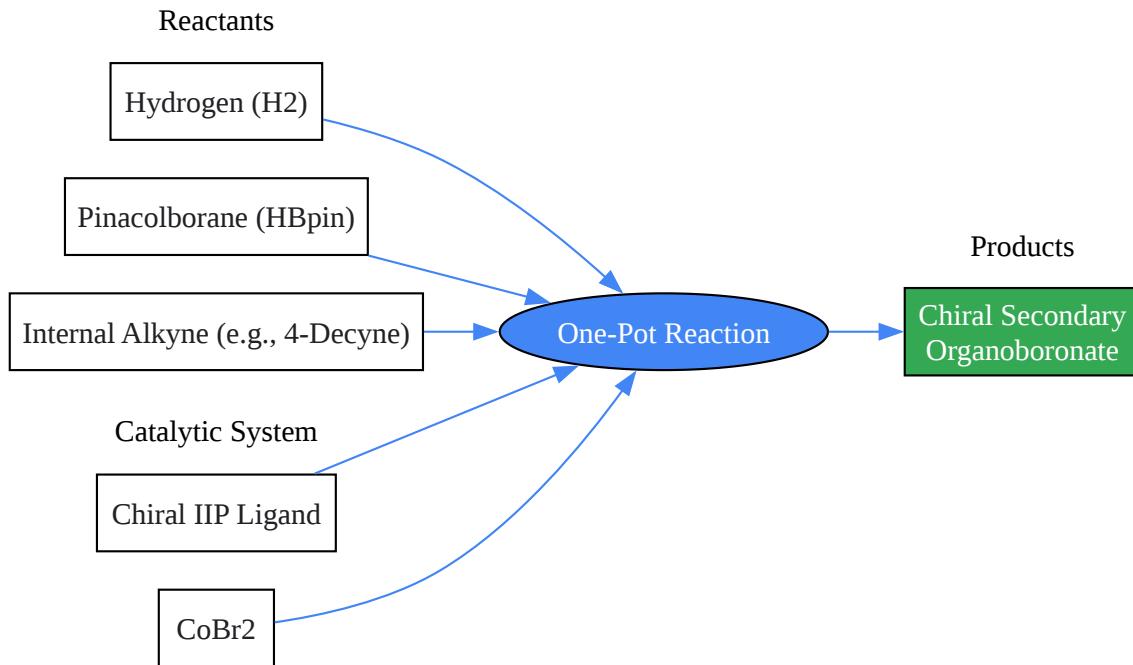
Substr	ate (R1- C≡C- R2)	R1	R2	Cataly st (mol%)	Ligand (mol%)	Solven t	Temp (°C)	Yield (%)	ee (%)
Diphen ylacetyl ene	Ph	Ph		CoBr2 (5)	L1e (5.5)	1,2- DCE	25	95	96
1- Phenyl- 1- propyne	Ph	Me		CoBr2 (5)	L1e (5.5)	1,2- DCE	25	82	97
1- Phenyl- 1- hexyne	Ph	n-Bu		CoBr2 (5)	L1e (5.5)	1,2- DCE	25	85	98
1- Cyclohe xyl-1- propyne	c-Hex	Me		CoBr2 (5)	L1e (5.5)	1,2- DCE	25	75	95

L1e = A specific chiral imidazoline iminopyridine (IIP) ligand. 1,2-DCE = 1,2-dichloroethane.

Experimental Protocol: General Procedure for Cobalt-Catalyzed Asymmetric Hydroboration/Hydrogenation[1] [2]

In a nitrogen-filled glovebox, a solution of CoBr2 (0.01 mmol, 5 mol%) and the chiral imidazoline iminopyridine (IIP) ligand (0.011 mmol, 5.5 mol%) in 1,2-dichloroethane (0.5 mL) is stirred for 30 minutes. The internal alkyne (0.2 mmol) and pinacolborane (HBpin, 0.3 mmol) are then added. The reaction vessel is sealed, removed from the glovebox, and connected to a hydrogen balloon. The mixture is stirred at 25 °C for the specified time. After the reaction is

complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the chiral organoboronate product.



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Caption: Workflow for Cobalt-Catalyzed Asymmetric Hydroboration/Hydrogenation.

Enantioselective Nickel-Catalyzed anti-Carbometallative Cyclizations

For internal alkynes tethered to an electrophile, such as a ketone or enone, enantioselective nickel-catalyzed domino reactions provide a route to complex cyclic structures. These reactions proceed via a formal anti-carbonickelation of the alkyne, a process enabled by the reversible E/Z isomerization of an alkenylnickel intermediate.

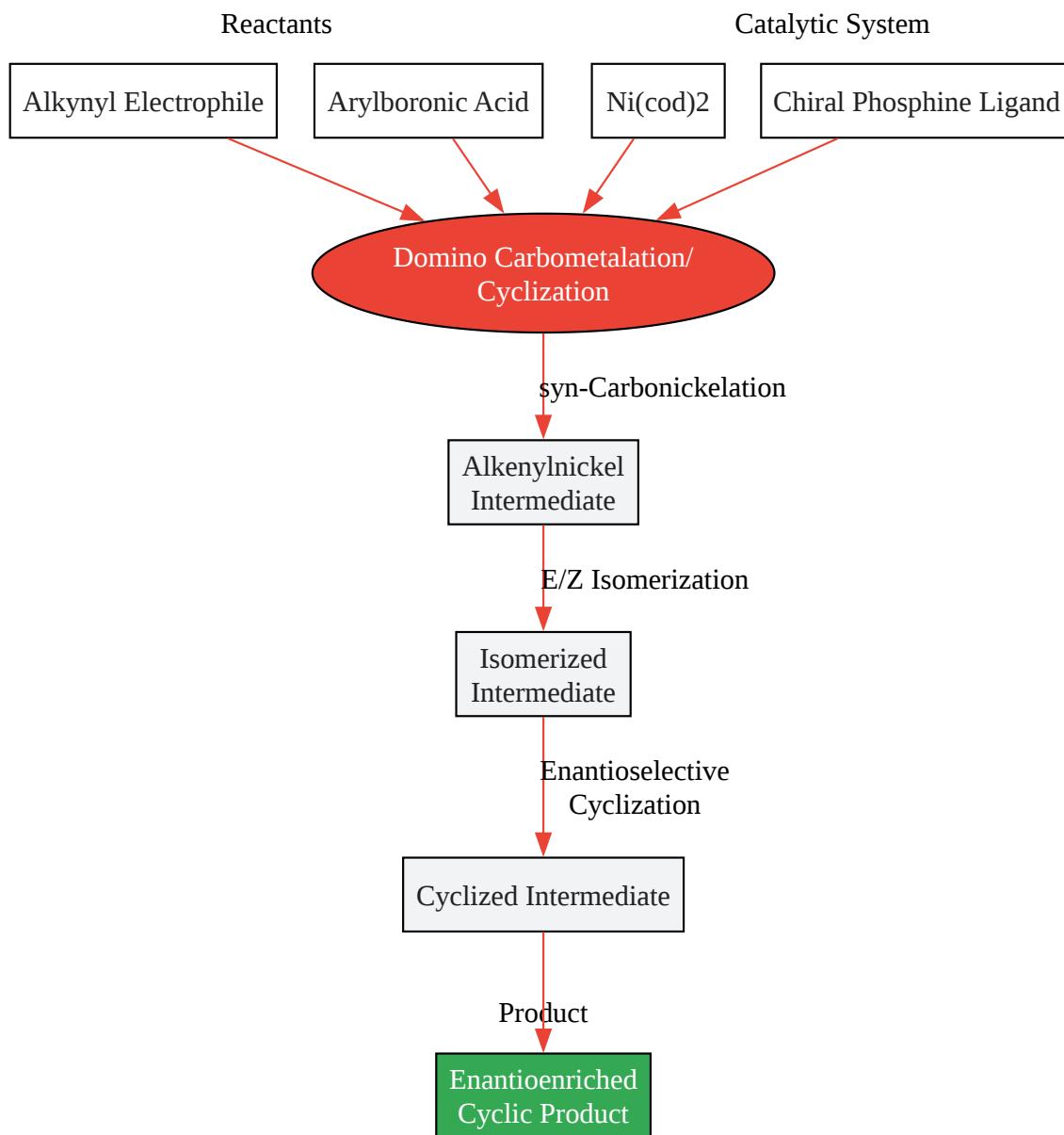
Table 2: Nickel-Catalyzed Enantioselective Domino Alkyne Carbometalation-Cyclization[3]

Alkyne Substrate	Arylboronic Acid	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp (°C)	Yield (%)	ee (%)
Ketone-tethered	PhB(OH)2	Ni(cod) 2 (10)	(S)-Siphos-PE (12)	K3PO4	Toluene /H2O	60	85	95
Enone-tethered	4-MeOPh B(OH)2	Ni(cod) 2 (10)	(S)-Siphos-PE (12)	K3PO4	Toluene /H2O	60	78	92
Ketone-tethered	4-CF3Ph B(OH)2	Ni(cod) 2 (10)	(S)-Siphos-PE (12)	K3PO4	Toluene /H2O	60	91	96

(S)-Siphos-PE = A specific chiral phosphine ligand.

Experimental Protocol: General Procedure for Nickel-Catalyzed Carbometallative Cyclization[3]

To an oven-dried vial is added Ni(cod)2 (0.02 mmol, 10 mol%), the chiral phosphine ligand (0.024 mmol, 12 mol%), and the arylboronic acid (0.3 mmol). The vial is sealed and purged with nitrogen. Toluene (1.0 mL) is added, and the mixture is stirred for 10 minutes at room temperature. A solution of the alkynyl electrophile (0.2 mmol) in toluene (1.0 mL) and a solution of K3PO4 (0.6 mmol) in water (0.2 mL) are then added sequentially. The reaction mixture is stirred at 60 °C for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of silica gel and concentrated. The residue is purified by flash chromatography to yield the cyclized product.

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Caption: Proposed Pathway for Ni-Catalyzed Enantioselective Cyclization.

Conclusion and Future Outlook

The stereochemical determination of products from asymmetric reactions of internal alkynes like **4-decyne** is a frontier in synthetic organic chemistry. While direct experimental data for **4-decyne** remains to be extensively reported, the successful application of asymmetric catalysis to analogous dialkylacetylenes provides a strong foundation for future investigations. The development of novel chiral ligands and catalytic systems, particularly those based on earth-abundant metals, will undoubtedly expand the scope and utility of these transformations. Future work should focus on applying these established methodologies to **4-decyne** and other simple internal alkynes to fully map their reactivity and stereoselectivity, thereby unlocking their potential as precursors to valuable chiral molecules for various applications.

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References

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